molecular formula C20H28N2O3 B7188887 N-[2-[(3-ethoxyspiro[3.4]octan-1-yl)amino]-2-oxoethyl]-2-methylbenzamide

N-[2-[(3-ethoxyspiro[3.4]octan-1-yl)amino]-2-oxoethyl]-2-methylbenzamide

Cat. No.: B7188887
M. Wt: 344.4 g/mol
InChI Key: JVNKXYLCNDIPOC-UHFFFAOYSA-N
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Description

N-[2-[(3-ethoxyspiro[3.4]octan-1-yl)amino]-2-oxoethyl]-2-methylbenzamide is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic core provides a rigid and three-dimensional framework, which can impart unique biological and chemical properties.

Properties

IUPAC Name

N-[2-[(3-ethoxyspiro[3.4]octan-1-yl)amino]-2-oxoethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-3-25-17-12-16(20(17)10-6-7-11-20)22-18(23)13-21-19(24)15-9-5-4-8-14(15)2/h4-5,8-9,16-17H,3,6-7,10-13H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNKXYLCNDIPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCCC2)NC(=O)CNC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(3-ethoxyspiro[3.4]octan-1-yl)amino]-2-oxoethyl]-2-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with an appropriate reagent under controlled conditions. For example, the spirocyclic core can be synthesized by reacting 3-ethoxyspiro[3.4]octan-1-amine with a suitable electrophile .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable starting materials, can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(3-ethoxyspiro[3.4]octan-1-yl)amino]-2-oxoethyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-[2-[(3-ethoxyspiro[3.4]octan-1-yl)amino]-2-oxoethyl]-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[(3-ethoxyspiro[3.4]octan-1-yl)amino]-2-oxoethyl]-2-methylbenzamide involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[(3-ethoxyspiro[3.4]octan-1-yl)amino]-2-oxoethyl]-2-methylbenzamide is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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